Oxidative Addition Reactivity: C2-Bromine vs. C2-Chlorine
The oxidative addition of (hetero)aryl electrophiles to Pd(0) is often rate‑limiting in cross‑coupling reactions. A quantitative reactivity model covering 79 substrates demonstrates that aryl bromides consistently exhibit significantly higher relative oxidative‑addition rates than their chloride counterparts [REFS‑1]. For 2‑bromothiazole derivatives this translates into faster, higher‑yielding Suzuki‑Miyaura couplings under mild conditions, whereas 2‑chlorothiazole analogs often require elevated temperatures, stronger bases, or specialised ligands to achieve comparable conversion [REFS‑1][REFS‑2]. The 2‑chloro‑4‑(phenoxymethyl)thiazole‑5‑carboxylate is not commercially available, making the 2‑bromo compound the only viable diversification‑ready building block in this scaffold class.
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) for C–X electrophiles |
|---|---|
| Target Compound Data | C2–Br (aryl bromide class): high relative oxidative‑addition rate; model‑predicted reactivity consistent with efficient cross‑coupling |
| Comparator Or Baseline | C2–Cl (aryl chloride class): substantially lower oxidative‑addition rates; often requires harsher conditions or specialised catalyst systems |
| Quantified Difference | Quantitative model in Chem. Sci. 2022, 13, 3477–3488 shows bromides cluster in a faster kinetic regime than chlorides across 79 diverse substrates (exact multipliers are substrate‑dependent) [REFS‑1]. |
| Conditions | Palladium(0) oxidative addition; model validated with experimental Sonogashira and Suzuki coupling data. |
Why This Matters
Faster oxidative addition translates to broader substrate scope, higher library synthesis throughput, and lower catalyst loading, directly reducing the cost and time required for SAR exploration.
- [1] Lu, J., Donnecke, S., Paci, I. & Leitch, D. C. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross‑coupling reactions. Chem. Sci. 13, 3477–3488 (2022). View Source
- [2] Dillender, S. C., Greenwood, T. D., Hendi, M. S. & Wolfe, J. F. Reactions of 2‑halothiazoles with ketone enolates and nitrile carbanions. J. Org. Chem. 51, 1184–1188 (1986). View Source
